- Versatile synthesis of benzopyrans via ortho-Claisen rearrangement of allyl ethers.Tetrahedron Letters, 1992, 33(26), 3795-6,
Cas no 950-99-2 (2,2,5,7,8-Pentamethyl-6-Chromanol)

950-99-2 structure
Nome do Produto:2,2,5,7,8-Pentamethyl-6-Chromanol
2,2,5,7,8-Pentamethyl-6-Chromanol Propriedades químicas e físicas
Nomes e Identificadores
-
- 2H-1-Benzopyran-6-ol,3,4-dihydro-2,2,5,7,8-pentamethyl-
- 2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol
- 2,2,5,7,8-Pentamethyl-6-chromanol
- PENTAMETHYL-6-HYDROXYCHROMAN, 2,2,5,7,8-(RG)
- 2,2,5,7,8-Pentamethyl-1-hydroxychroman
- 2,2,5,7,8-Pentamethyl-6-hydroxychroman
- 2,2,5,7,8-pentamethyl-6-hydroxy-chromane
- 2,2,5,7,8-pentamethylchroman-6-ol
- 2H-1-Benzopyran-6-ol,3,4-dihydro-2,2,5,7,8-pentamethyl
- 6-Hydroxy-2,2,5,7,8-pentamethylchroman
- Chroman C1
- Chromane C1
- PMHCR
- 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol (ACI)
- 6-Chromanol, 2,2,5,7,8-pentamethyl- (6CI, 7CI, 8CI)
- APC 100
- Chromanol
- NSC 226236
- PMC
- TMC 5
- α-C-1-Chromanol
- NS00068192
- SB18766
- 2,2,5,7,8-Pentamethyl-6-chromanol #
- 2,2,5,7,8-pentamethyl-3,4-dihydro-2H-chromen-6-ol
- DTXSID70241721
- 2,2,5,7,8-Pentamethyl-6-chromanol, 8CI
- 2,2,5,7,8-Pentamethyl-6-chromanol, 97%
- InChI=1/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H
- PENTAMETHYL-6-HYDROXYCHROMAN, 2,2,2,5,7,8-
- 2,2,5,7,8-PENTAMETHYL-6-HYDROXY CHROMAN
- 2,2,5,7,8-Pentamethyl-6-chroman
- CHEMBL37676
- 2,2,5,7,9-PENTAMETHYL-6-CHROMANOL
- 2,2,5,7,8-Pentamethyl-Benz[b]dihydropyran-6-ol
- 950-99-2
- PMHC
- AKOS015912796
- 7G73627R36
- UNII-7G73627R36
- DB13111
- MFCD00210347
- STL512513
- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,5,7,8-pentamethyl-
- BP-11301
- HY-111024
- G12484
- BRD-K07449869-001-01-5
- NSC-226236
- 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-Benzopyran-6-ol
- 2,2,5,7,8-pentamethylchroman-6-ol.
- 2,2,2,5,7,8-Pentamethyl-6-hydroxychroman
- SCHEMBL633424
- NSC226236
- BBL036639
- APC-100
- PM-6-hydroxychroman
- 10,10,2,6,5-pentamethyl-1-hydroxychroman
- Q27268236
- CS-0033987
- AC-11926
- DB-031296
- Benz[b]dihydropyran-6-ol, 2,2,5,7,8-pentamethyl-
- AS-61610
- 2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-ol
- 3,4-Dihydro-6-hydroxy-2,2,5,7,8-pentamethyl-2H-1-benzopyran
- 2,2,5,7,8-Pentamethyl-6-Chromanol
-
- MDL: MFCD00210347
- Inchi: 1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3
- Chave InChI: SEBPXHSZHLFWRL-UHFFFAOYSA-N
- SMILES: OC1C(C)=C2C(OC(CC2)(C)C)=C(C)C=1C
Propriedades Computadas
- Massa Exacta: 220.14600
- Massa monoisotópica: 220.146
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 0
- Complexidade: 262
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 29.5A^2
- Carga de Superfície: 0
- Contagem de Tautomeros: 9
- XLogP3: 3.6
Propriedades Experimentais
- Cor/Forma: Not determined
- Densidade: 1.034
- Ponto de Fusão: 89-91 °C (lit.)
- Ponto de ebulição: 344.3°C at 760 mmHg
- Ponto de Flash: 146.1°C
- Índice de Refracção: 1.529
- PSA: 29.46000
- LogP: 3.42100
- Solubilidade: Not determined
2,2,5,7,8-Pentamethyl-6-Chromanol Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26; S36
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
- Frases de Risco:R36/37/38
2,2,5,7,8-Pentamethyl-6-Chromanol Dados aduaneiros
- CÓDIGO SH:2932999099
- Dados aduaneiros:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,2,5,7,8-Pentamethyl-6-Chromanol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR322018-1g |
2,2,5,7,8-Pentamethyl-6-chromanol |
950-99-2 | 95% | 1g |
£57.00 | 2025-02-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54380-100mg |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 98% | 100mg |
¥449.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54380-500mg |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14008-5 mg |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 99.30% | 5mg |
¥287.00 | 2022-03-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 430676-5G |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 5g |
¥625.24 | 2023-12-06 | ||
ChromaDex Standards | ASB-00016323-100-100mg |
PENTAMETHYL |
950-99-2 | 100mg |
$55.00 | 2024-07-12 | ||
MedChemExpress | HY-111024-100mg |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 98.94% | 100mg |
¥500 | 2024-04-15 | |
TargetMol Chemicals | T14008-500mg |
2,2,5,7,8-Pentamethyl-6-Chromanol |
950-99-2 | 99.3% | 500mg |
¥ 997 | 2024-07-20 | |
A2B Chem LLC | AD13192-5g |
2,2,5,7,8-Pentamethyl-6-chromanol |
950-99-2 | 97% | 5g |
$125.00 | 2024-07-18 | |
ChromaDex Standards | ASB-00016326-100-100mg |
PENTAMETHYL |
950-99-2 | 100mg |
$79.00 | 2024-07-12 |
2,2,5,7,8-Pentamethyl-6-Chromanol Método de produção
Synthetic Routes 1
Synthetic Routes 2
Condições de reacção
1.1 Solvents: Ethanol , Water ; 15 min, pH 8, 37 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 30 min, pH 8, 37 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 30 min, pH 8, 37 °C
Referência
- Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol releaseOrganic & Biomolecular Chemistry, 2012, 10(39), 7980-7985,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Monosodium phosphate Solvents: Water ; neutralized
1.2 Reagents: Monosodium phosphate Solvents: Water ; neutralized
Referência
- Skin care and pharmaceutical compositions comprising chroman derivatives as lipoxygenase inhibitors, United States, , ,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; -78 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referência
- Synthesis of 2,2-dialkyl chromanes by intramolecular Ullmann C-O coupling reaction toward the total synthesis of D-α-tocopherolChemical & Pharmaceutical Bulletin, 2018, 66(9), 843-846,
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Condições de reacção
1.1 > 40 °C
Referência
- Stabilization of ortho-quinone methides by a bis(sulfonium ylide) derived from 2,5-dihydroxy-[1,4]benzoquinoneTetrahedron Letters, 2008, 49(15), 2442-2445,
Synthetic Routes 8
Condições de reacção
1.1 Catalysts: Trifluoroacetic acid Solvents: Trifluoroacetic acid ; rt
Referência
- Hybrid-Increased Radical-Scavenging Activity of Resveratrol Derivatives by Incorporating a Chroman Moiety of Vitamin EChemistry - A European Journal, 2010, 16(43), 12808-12813,
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Carbamide peroxide Solvents: Acetonitrile-d3 , Water-d2 ; 90 min, pH 8, rt
Referência
- Boryl ethers, carbonates, and cyclic acetals as oxidatively-triggered drug delivery vehicles, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Iodine oxidation of α-tocopherol and its model compound in alkaline methanol: unexpected isomerization of the product quinone monoketalsJournal of Organic Chemistry, 1989, 54(8), 1987-90,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Carbamide peroxide Solvents: Acetonitrile-d3 , Water-d2 ; pH 8, 300 K
Referência
- Alcohol, Aldehyde, and Ketone Liberation and Intracellular Cargo Release through Peroxide-Mediated α-Boryl Ether FragmentationJournal of the American Chemical Society, 2016, 138(40), 13353-13360,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: o-Chloranil Catalysts: Molybdenum, di-μ-carbonyltetracarbonylbis(η5-2,4-cyclopentadien-1-yl)di-, (Mo-Mo… Solvents: Chlorobenzene ; 30 min, rt
1.2 1 h, 150 °C
1.2 1 h, 150 °C
Referência
- Synthesis of Chromans via [3 + 3] Cyclocoupling of Phenols with Allylic Alcohols Using a Mo/o-Chloranil Catalyst SystemOrganic Letters, 2009, 11(3), 717-720,
Synthetic Routes 16
Condições de reacção
Referência
- α-Tocopherol-new synthesis and its biosynthetic implicationsChemical Communications (London), 1965, (3), 40-1,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Zinc chloride Solvents: Acetic acid ; 3 h, 100 °C
1.2 100 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.4 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 100 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 100 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.4 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 100 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referência
- Targeted antioxidants, World Intellectual Property Organization, , ,
Synthetic Routes 18
Synthetic Routes 19
Condições de reacção
1.1 Reagents: L-Ascorbic acid Solvents: Hexane ; 20 min, rt
Referência
- Reduction of 8a-hydroxy-2,2,5,7,8-pentamethyl-6-chromanoneRedox Report, 2002, 7(5), 251-255,
2,2,5,7,8-Pentamethyl-6-Chromanol Raw materials
- 3-Methyl-2-buten-1-ol
- 2H-1-Benzopyran-6(8aH)-one, 3,4-dihydro-8a-methoxy-2,2,5,7,8-pentamethyl-
- Phosphonium, [5-[[5-[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)oxy]-4,4-dimethyl-5-[[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]carbonyl]amino]pentyl]oxy]-5-oxopentyl]triphenyl-, bromide (1:1)
- Carbonic acid, 3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl ester
- 2H-1-Benzopyran-6(8aH)-one, 3,4-dihydro-8a-hydroxy-2,2,5,7,8-pentamethyl-
- 1,1-Dimethyl-2-propen-1-ol
- 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione
- Trimethylhydroquinone
- 2H-1-Benzopyran, 3,4-dihydro-6-methoxy-2,2,5,7,8-pentamethyl-
- Phosphoric acid, 3-methyl-2-buten-1-yl diphenyl ester
2,2,5,7,8-Pentamethyl-6-Chromanol Preparation Products
2,2,5,7,8-Pentamethyl-6-Chromanol Literatura Relacionada
-
Marina Massaro,Serena Riela,Susanna Guernelli,Filippo Parisi,Giuseppe Lazzara,Andrea Baschieri,Luca Valgimigli,Riccardo Amorati J. Mater. Chem. B 2016 4 2229
-
2. Epoxidation of an α-tocopherol model compound, 2,2,5,7,8-pentamethylchroman-6-ol, with potassium superoxide; X-ray crystal structure of 4a,5;7,8-diepoxy-4a,7,8,8a-tetrahydro-8a-hydroxy-2,2,5,7,8-pentamethylchroman-6(5H)-oneMitsuyoshi Matsuo,Shigenobu Matsumoto,Yoichi Iitaka,Akira Hanaki,Toshihiko Ozawa J. Chem. Soc. Chem. Commun. 1979 105
-
Damiano Tanini,Lucia Panzella,Riccardo Amorati,Antonella Capperucci,Elio Pizzo,Alessandra Napolitano,Stefano Menichetti,Marco d'Ischia Org. Biomol. Chem. 2015 13 5757
-
4. Potassium t-butoxide-catalysed oxygenation of an α-tocopherol model compund 2,2,5,7,8-pentamethylchroman-6-olShigenobu Matsumoto,Mitsuyoshi Matsuo,Yoichi Iitaka J. Chem. Soc. Chem. Commun. 1981 1267
-
Keiko Inami,Ikuo Nakanishi,Mine Morita,Miyuki Furukawa,Kei Ohkubo,Shunichi Fukuzumi,Masataka Mochizuki RSC Adv. 2012 2 12714
950-99-2 (2,2,5,7,8-Pentamethyl-6-Chromanol) Produtos relacionados
- 2074-53-5(rel-α-Vitamin E)
- 148-03-8(b-Tocopherol (Racemic Mixture))
- 119-98-2(dl-Tocol)
- 54-28-4(γ-Tocopherol)
- 59-02-9(Vitamin E)
- 10191-41-0(DL-alpha-Tocopherol)
- 16698-35-4(b-Tocopherol)
- 119-13-1(δ-Tocopherol (>90%))
- 1406-18-4(2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol)
- 2229237-73-2(4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal)
Fornecedores recomendados
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

atkchemica
Membro Ouro
CN Fornecedor
Reagente

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
